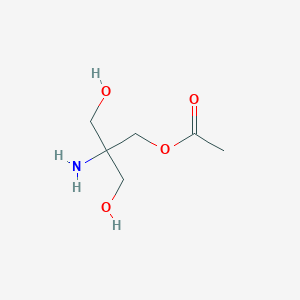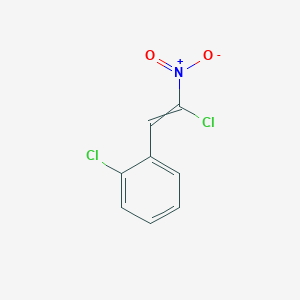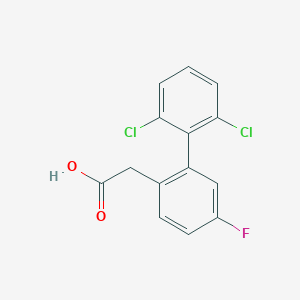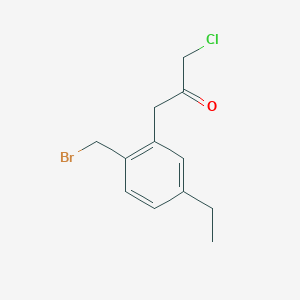![molecular formula C19H38O3S B14067563 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane CAS No. 102013-66-1](/img/structure/B14067563.png)
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane is an organic compound with a complex structure that includes an oxirane ring and a dodecylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane typically involves the reaction of dodecyl mercaptan with ethylene oxide to form 2-(dodecylsulfanyl)ethanol. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in applications such as drug delivery, where the compound can be used to modify the surface properties of nanoparticles.
類似化合物との比較
Similar Compounds
2-[2-(Dodecylsulfanyl)ethoxy]ethanol: Similar structure but lacks the oxirane ring.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a similar ethoxy chain but with a methoxy group instead of a dodecylsulfanyl group.
Uniqueness
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane is unique due to the presence of both the oxirane ring and the dodecylsulfanyl group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
102013-66-1 |
|---|---|
分子式 |
C19H38O3S |
分子量 |
346.6 g/mol |
IUPAC名 |
2-[2-(2-dodecylsulfanylethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C19H38O3S/c1-2-3-4-5-6-7-8-9-10-11-15-23-16-14-20-12-13-21-17-19-18-22-19/h19H,2-18H2,1H3 |
InChIキー |
MMWAMWFNYVOHCU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCCOCCOCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)



![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)





